molecular formula C16H30N2O3 B6273086 tert-butyl 4-[(piperidin-4-yloxy)methyl]piperidine-1-carboxylate CAS No. 168892-89-5

tert-butyl 4-[(piperidin-4-yloxy)methyl]piperidine-1-carboxylate

Katalognummer: B6273086
CAS-Nummer: 168892-89-5
Molekulargewicht: 298.42 g/mol
InChI-Schlüssel: BVGHDXFXSUEYBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 4-[(piperidin-4-yloxy)methyl]piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a tert-butyl ester group and a piperidine ring connected via an ether linkage. It is often used in medicinal chemistry and organic synthesis due to its versatile reactivity and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(piperidin-4-yloxy)methyl]piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Intermediate: The initial step involves the preparation of 4-hydroxymethylpiperidine. This can be achieved through the reduction of 4-piperidone using a suitable reducing agent such as sodium borohydride.

    Etherification: The hydroxyl group of 4-hydroxymethylpiperidine is then reacted with tert-butyl 4-chloropiperidine-1-carboxylate in the presence of a base like potassium carbonate. This step forms the ether linkage between the two piperidine rings.

    Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: tert-Butyl 4-[(piperidin-4-yloxy)methyl]piperidine-1-carboxylate can undergo oxidation reactions, typically at the piperidine ring, leading to the formation of N-oxides.

    Reduction: The compound can be reduced to form secondary amines, which can be further functionalized.

    Substitution: The ether linkage in the compound allows for nucleophilic substitution reactions, where the piperidine ring can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction results in secondary amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, tert-butyl 4-[(piperidin-4-yloxy)methyl]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure can be modified to enhance biological activity, making it a candidate for drug development. It may also serve as a ligand in the study of receptor-ligand interactions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various chemical processes and formulations.

Wirkmechanismus

The mechanism by which tert-butyl 4-[(piperidin-4-yloxy)methyl]piperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ether linkage and piperidine rings provide a scaffold that can be tailored to bind specific molecular targets, influencing pathways involved in disease processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-Butyl 4-[(methylsulfonyl)oxy]piperidine-1-carboxylate
  • tert-Butyl 4-[(tosyloxy)methyl]piperidine-1-carboxylate
  • tert-Butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 4-[(piperidin-4-yloxy)methyl]piperidine-1-carboxylate is unique due to its specific ether linkage between two piperidine rings, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds, potentially offering unique reactivity and interactions in various applications.

Eigenschaften

CAS-Nummer

168892-89-5

Molekularformel

C16H30N2O3

Molekulargewicht

298.42 g/mol

IUPAC-Name

tert-butyl 4-(piperidin-4-yloxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H30N2O3/c1-16(2,3)21-15(19)18-10-6-13(7-11-18)12-20-14-4-8-17-9-5-14/h13-14,17H,4-12H2,1-3H3

InChI-Schlüssel

BVGHDXFXSUEYBF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2CCNCC2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.